molecular formula C9H13NO3S B1518696 1-(2-Aminoethoxy)-4-methanesulfonylbenzene CAS No. 1052139-16-8

1-(2-Aminoethoxy)-4-methanesulfonylbenzene

Cat. No.: B1518696
CAS No.: 1052139-16-8
M. Wt: 215.27 g/mol
InChI Key: PBXVLTAMALBJHN-UHFFFAOYSA-N
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Description

1-(2-Aminoethoxy)-4-methanesulfonylbenzene is an organic compound characterized by the presence of an aminoethoxy group attached to a benzene ring, which is further substituted with a methanesulfonyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Aminoethoxy)-4-methanesulfonylbenzene can be synthesized through several synthetic routes. One common method involves the reaction of 4-methanesulfonylbenzene-1-sulfonyl chloride with 2-aminoethanol under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the aminoethoxy group replaces the sulfonyl chloride group.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethoxy)-4-methanesulfonylbenzene can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

  • Reduction: The methanesulfonyl group can be reduced to form a sulfide or other reduced derivatives.

  • Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring can be further substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Typical electrophilic aromatic substitution reagents include nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed:

  • Oxidation: Nitro-1-(2-aminoethoxy)-4-methanesulfonylbenzene

  • Reduction: 1-(2-Aminoethoxy)-4-methylsulfanylbenzene

  • Substitution: 1-(2-Aminoethoxy)-4-nitrobenzene

Scientific Research Applications

1-(2-Aminoethoxy)-4-methanesulfonylbenzene has various applications in scientific research, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe or reagent in biochemical assays to study enzyme activities and interactions.

  • Medicine: It may be utilized in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.

  • Industry: The compound can be employed in the production of materials, such as polymers and coatings, due to its functional groups.

Mechanism of Action

The mechanism by which 1-(2-Aminoethoxy)-4-methanesulfonylbenzene exerts its effects depends on its specific application. For example, in biochemical assays, the compound may interact with enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

1-(2-Aminoethoxy)-4-methanesulfonylbenzene can be compared with other similar compounds, such as:

  • 1-(2-Aminoethoxy)-2-methanesulfonylbenzene: This compound has a different position of the methanesulfonyl group on the benzene ring, which may affect its reactivity and applications.

  • 2-(2-Aminoethoxy)ethanol: Although structurally different, this compound shares the aminoethoxy group and can be used in similar applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in various fields, from chemistry to medicine.

Properties

IUPAC Name

2-(4-methylsulfonylphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-14(11,12)9-4-2-8(3-5-9)13-7-6-10/h2-5H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXVLTAMALBJHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052139-16-8
Record name 1-(2-aminoethoxy)-4-methanesulfonylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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